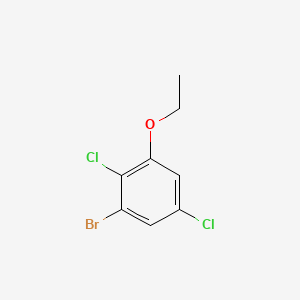
1-Bromo-2,5-dichloro-3-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,5-dichloro-3-ethoxybenzene is an organic compound with the molecular formula C8H7BrCl2O It is a derivative of benzene, featuring bromine, chlorine, and ethoxy substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dichloro-3-ethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of an ethoxybenzene derivative. The reaction conditions often require the presence of a catalyst, such as iron(III) bromide for bromination and iron(III) chloride for chlorination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. These methods ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2,5-dichloro-3-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Cleavage Reactions: The ethoxy group may be cleaved under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Cleavage Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 2,5-dichloro-3-ethoxybenzene if bromine is replaced.
Cleavage Reactions: Products include 2,5-dichloro-3-hydroxybenzene when the ethoxy group is cleaved.
Aplicaciones Científicas De Investigación
1-Bromo-2,5-dichloro-3-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,5-dichloro-3-ethoxybenzene involves electrophilic aromatic substitution. The bromine and chlorine atoms on the benzene ring make it susceptible to further substitution reactions. The ethoxy group can influence the electron density of the aromatic ring, affecting reactivity .
Comparación Con Compuestos Similares
- 1-Bromo-2-ethoxybenzene
- 2-Bromoethoxybenzene
- 2-Bromophenetole
- o-Bromophenetole
Uniqueness: 1-Bromo-2,5-dichloro-3-ethoxybenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to other ethoxybenzene derivatives. The combination of these substituents allows for specific applications in synthetic chemistry and industrial processes .
Propiedades
Fórmula molecular |
C8H7BrCl2O |
|---|---|
Peso molecular |
269.95 g/mol |
Nombre IUPAC |
1-bromo-2,5-dichloro-3-ethoxybenzene |
InChI |
InChI=1S/C8H7BrCl2O/c1-2-12-7-4-5(10)3-6(9)8(7)11/h3-4H,2H2,1H3 |
Clave InChI |
LQIBYFXKXYZBDQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
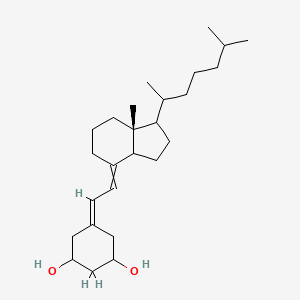
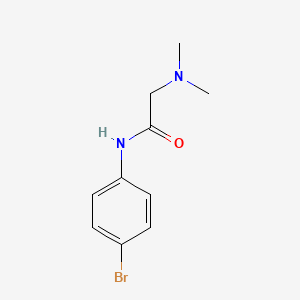

![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)

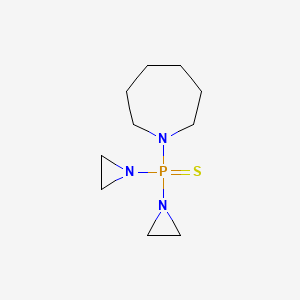
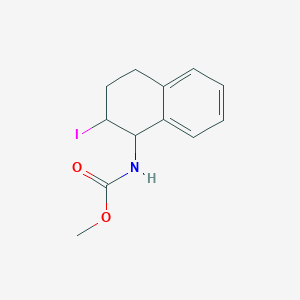

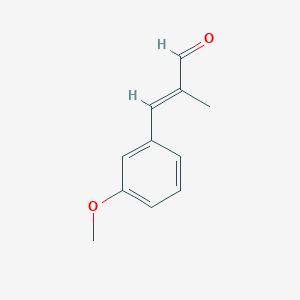
![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
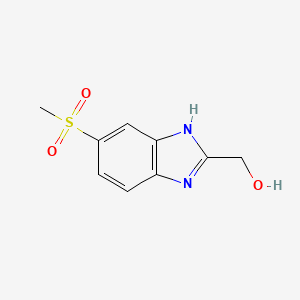
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)

